![molecular formula C26H33N3O5S B2994640 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-06-3](/img/structure/B2994640.png)
2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
The compound contains several functional groups including an ethoxy group, an amino group, a sulfonyl group, an indole group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure includes an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The sulfonyl group is attached to the indole ring, and the acetamide group is attached to the sulfonyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, and the sulfonyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like the sulfonyl and acetamide groups could influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
- Research into similar compounds has focused on the synthesis and chemical properties of various sulfonamide derivatives. For instance, the synthesis of beta-sultams via solid-phase synthesis demonstrates the potential for constructing sulfonyl beta-lactam analogue combinatorial libraries, which could be relevant for the development of new antibacterial agents (Gordeev, Gordon, & Patel, 1997).
Biological Activity and Drug Development
- Compounds with structural similarities have been evaluated for their antimicrobial activities, highlighting the potential of sulfonamide moieties in contributing to significant biological activities. For example, thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Application in Organic Synthesis
- The utility of sulfonamide compounds in organic synthesis is also a significant area of research, as evidenced by studies on the synthesis of indolocarbazoles and the exploration of novel synthetic routes for constructing complex organic molecules (Magnus, Exon, & Sear, 1983).
Future Directions
Mechanism of Action
Target of Action
The presence of the sulfonyl group and the ethoxyanilino group suggests potential interactions with sulfotransferases or cytochrome P450 enzymes, respectively .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The electrophilic aromatic substitution is a key step in its interaction with its targets . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure. The presence of the sulfonyl and ethoxyanilino groups suggests it may influence sulfonation and oxidation reactions, respectively . These reactions could alter various downstream effects, including the regulation of metabolic processes and signal transduction pathways.
Pharmacokinetics
The presence of the sulfonyl and ethoxyanilino groups suggests it may be metabolized by sulfotransferases and cytochrome p450 enzymes, respectively . These enzymes could influence the compound’s bioavailability and half-life in the body.
Result of Action
Given its potential interactions with various proteins or enzymes, it may influence a range of cellular processes, including signal transduction, gene expression, and metabolic regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as sulfotransferases and cytochrome P450, which the compound may interact with, can be influenced by these factors .
properties
IUPAC Name |
2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-6-34-21-13-11-20(12-14-21)27-25(30)17-35(32,33)24-15-28(23-10-8-7-9-22(23)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNZHHQOFPPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide |
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